molecular formula C20H15F2N3O2S B11436152 N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B11436152
M. Wt: 399.4 g/mol
InChI Key: HXOVVWUATIMRCW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide: is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the difluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include halogenated aromatic compounds, thioamides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques such as continuous flow chemistry or batch processing. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles in the presence of catalysts such as palladium or copper.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-(2,4-difluorophenyl)-6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-(2,4-difluorophenyl)-6-(4-nitrophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Comparison: Compared to similar compounds, N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide exhibits unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other derivatives.

Properties

Molecular Formula

C20H15F2N3O2S

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H15F2N3O2S/c1-11-18(19(26)23-16-8-5-13(21)9-15(16)22)28-20-24-17(10-25(11)20)12-3-6-14(27-2)7-4-12/h3-10H,1-2H3,(H,23,26)

InChI Key

HXOVVWUATIMRCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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